1-(Cyclobutanecarbonylamino)-4-fluorosulfonyloxybenzene
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Description
The compound “1-(Cyclobutanecarbonylamino)-4-fluorosulfonyloxybenzene” appears to contain a benzene ring, a cyclobutane ring, a carbonyl group (C=O), an amino group (NH2), a fluorosulfonyloxy group (FSO3), and a carbon-carbon bond connecting these components .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutane ring, the introduction of the carbonyl and amino groups, and the attachment of the fluorosulfonyloxy group . The exact methods would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring and the cyclobutane ring would likely contribute to the overall stability of the molecule . The presence of the carbonyl, amino, and fluorosulfonyloxy groups could also influence the molecule’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the carbonyl, amino, and fluorosulfonyloxy groups. These functional groups are often involved in chemical reactions . The exact reactions that this compound could undergo would depend on the conditions and the other substances present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups could affect properties like solubility, melting point, and boiling point .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(cyclobutanecarbonylamino)-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4S/c12-18(15,16)17-10-6-4-9(5-7-10)13-11(14)8-2-1-3-8/h4-8H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBPIURIIXSVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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